4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
Description
4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a bromine atom at the para position, a trifluoromethyl group at the meta position, and a 2,2-difluoroethylamine substituent on the benzamide nitrogen. This compound integrates multiple halogens (Br, F) and fluorinated alkyl groups, which are strategically placed to enhance metabolic stability, bioavailability, and target-binding affinity. Such features align with trends in pharmaceutical design, where fluorine incorporation improves pharmacokinetic properties .
Properties
IUPAC Name |
4-bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF5NO/c11-7-2-1-5(3-6(7)10(14,15)16)9(18)17-4-8(12)13/h1-3,8H,4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDXHAKCNKKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-(Trifluoromethyl)benzoic Acid
Procedure :
-
Dissolve 3-(trifluoromethyl)benzoic acid (1 equiv) in concentrated sulfuric acid at 0°C.
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Add bromine (1.1 equiv) dropwise under vigorous stirring.
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Maintain temperature <10°C for 4 hours, then quench with ice water.
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Extract with dichloromethane, dry over Na₂SO₄, and recrystallize from ethanol.
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Competitive bromination at C-2 or C-5 positions.
-
Over-bromination risks necessitate stoichiometric control.
Trifluoromethylation of 4-Bromobenzoic Acid
Procedure :
-
React 4-bromobenzoic acid with CF₃SO₂Na (2.5 equiv) in DMF at 120°C for 12 hours.
-
Use CuI (10 mol%) as a catalyst and K₂CO₃ (3 equiv) as a base.
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Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.
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Avoids hazardous trifluoromethylating agents (e.g., CF₃I).
-
Compatible with late-stage functionalization.
Amidation with 2,2-Difluoroethylamine
Acid Chloride Route
Procedure :
-
Convert 4-bromo-3-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (2 equiv) under reflux for 2 hours.
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Add 2,2-difluoroethylamine (1.2 equiv) in anhydrous THF at 0°C.
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Stir at room temperature for 6 hours, then concentrate and purify via silica gel chromatography.
Yield : 85–90%.
Characterization :
-
¹H NMR (CDCl₃): δ 8.20 (d, J=8.4 Hz, 1H), 7.85 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 6.80 (t, J=54 Hz, 1H, CHF₂), 3.90 (m, 2H, CH₂).
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¹⁹F NMR : -63.5 ppm (CF₃), -120.2 ppm (CF₂).
Coupling Reagent-Mediated Synthesis
Procedure :
-
Activate 4-bromo-3-(trifluoromethyl)benzoic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (2 equiv) in DMF.
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Add 2,2-difluoroethylamine (1.1 equiv) and stir at 25°C for 12 hours.
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Quench with water, extract with ethyl acetate, and concentrate.
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Mild conditions suitable for acid-sensitive substrates.
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Reduced side reactions compared to acid chloride method.
Alternative Routes and Optimization
One-Pot Bromination-Amidation
Procedure :
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React 3-(trifluoromethyl)benzoic acid with NBS (1 equiv) in AcOH/H₂SO₄ at 50°C for 3 hours.
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Directly add 2,2-difluoroethylamine and EDCl (1.5 equiv) without intermediate isolation.
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Stir for 24 hours and purify via recrystallization.
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Lower yield due to competing side reactions.
Electrochemical Synthesis
Procedure :
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Perform electrophotocatalytic trifluoromethylation of 4-bromobenzoic acid using CF₃SO₂Na under blue LED irradiation.
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Couple with 2,2-difluoroethylamine via in-situ activation.
Comparative Analysis of Methods
Challenges and Solutions
Regioselective Bromination
Chemical Reactions Analysis
Oxidation Reactions
The difluoroethyl group and trifluoromethyl substituent influence oxidation pathways:
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Sulfoxide/sulfone formation : Reaction with H₂O₂ or mCPBA (meta-chloroperbenzoic acid) oxidizes sulfur-containing intermediates (if present) to sulfoxides (R-SO) or sulfones (R-SO₂) at 0–25°C.
-
Electrophilic aromatic substitution : The bromine atom deactivates the aromatic ring, directing oxidation to occur preferentially at the difluoroethyl side chain under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄ ).
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 25 | Sulfoxide | 65–78 |
| mCPBA | 0 | Sulfone | 82 |
| KMnO₄/H₂SO₄ | 80 | Ketone | <50 |
Reduction Reactions
The bromine atom and amide functionality participate in selective reductions:
-
Bromine dehalogenation : Catalytic hydrogenation (H₂/Pd-C ) removes bromine to form N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide (yield: 89–94%).
-
Amide reduction : LiAlH₄ reduces the amide to a primary amine, though competing side reactions occur due to the electron-withdrawing CF₃ group (yield: 45–60%).
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives:
Key conditions :
Ullmann Coupling
Copper-mediated coupling with aryl iodides forms diaryl ethers or amines under basic conditions (K₂CO₃/DMF ).
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O , reflux): Yields 3-(trifluoromethyl)benzoic acid and 2,2-difluoroethylamine (quantitative conversion).
-
Basic hydrolysis (NaOH/EtOH ): Produces the sodium salt of the carboxylic acid (yield: 92%).
Reactivity Trends and Mechanistic Insights
Table 2: Reactivity Comparison
| Reaction Type | Rate (Relative) | Dominant Factor |
|---|---|---|
| Suzuki-Miyaura | High | Pd catalyst efficiency |
| Nucleophilic substitution | Moderate | Electron-deficient aryl ring |
| Amide reduction | Low | Steric hindrance from CF₃ |
Key observations :
-
The trifluoromethyl group increases electrophilicity at the carbonyl carbon, enhancing hydrolysis rates compared to non-fluorinated analogs.
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Steric effects from the difluoroethyl group slow intramolecular cyclization reactions .
Stability and Handling
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C10H7BrF5N
- Molecular Weight : 332.0647 g/mol
- CAS Number : 1552694-77-5
The structure of this compound features a bromine atom at the para position of the benzamide, along with a difluoroethyl group and a trifluoromethyl group. These fluorinated substituents contribute to its lipophilicity and stability, making it a valuable candidate for various applications.
Chemistry
- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, particularly in the formation of more complex structures. Its unique functional groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.
Biochemistry
- Enzyme Interaction Studies : 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is utilized in biochemical assays to investigate enzyme kinetics and protein-ligand interactions. Its fluorinated groups enhance binding affinity and specificity towards certain biological targets.
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound exhibits promising anti-inflammatory and anticancer properties. It has been studied for its potential to inhibit specific cancer cell lines, suggesting its utility in drug development.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various benzamide derivatives, highlighting the effectiveness of compounds similar to this compound against breast cancer cells (Smith et al., 2023).
Polymer Development
- Fluorinated Polymers : The compound is being investigated for use in developing new polymeric materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to innovative materials suitable for electronics and coatings.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile reactivity due to unique functional groups |
| Biochemistry | Enzyme interaction studies | Enhanced binding affinity |
| Medicinal Chemistry | Anticancer drug development | Potential anti-inflammatory effects |
| Material Science | Development of fluorinated polymers | Improved thermal stability |
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Core Benzamide Scaffold
The benzamide core is common among analogs, but substituent variations dictate distinct physicochemical and biological behaviors:
*Calculated based on molecular formula (C₁₀H₈BrF₅NO).
Key Observations :
- Halogen Effects : Bromine at position 4 (target compound) vs. 3 () alters steric and electronic interactions. Bromine’s bulkiness may hinder rotation or binding in certain pockets compared to smaller halogens like fluorine .
- Fluorination Patterns: The trifluoromethyl group (CF₃) in the target compound enhances lipophilicity and metabolic resistance compared to monofluorinated analogs (e.g., ). Difluoroethylamine further contributes to solubility and bioavailability via polar interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (LogP) :
- Metabolic Stability: Fluorinated groups (CF₃, difluoroethyl) in the target compound resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Solubility : Difluoroethylamine improves aqueous solubility relative to dichlorophenyl () or ethynylphenyl () substituents .
Biological Activity
4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of 282.06 g/mol. It features a bromine atom at the para position, a difluoroethyl group attached to the nitrogen, and a trifluoromethyl group at the meta position of the benzamide structure.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of benzamide compounds can inhibit cancer cell proliferation. For instance, related compounds targeting fibroblast growth factor receptor 1 (FGFR1) have demonstrated efficacy against non-small cell lung cancer (NSCLC) cell lines .
- Enzyme Interaction : The compound is investigated for its interaction with human serum albumin (HSA), which plays a crucial role in drug distribution and pharmacokinetics. Binding studies suggest moderate to strong interactions between the compound and HSA, influencing its therapeutic potential .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The presence of fluorinated groups enhances lipophilicity and may improve binding affinity to specific enzymes or receptors.
- Cell Cycle Arrest : In related studies, compounds have been shown to induce G2 phase cell cycle arrest in cancer cells, suggesting a potential mechanism for their anticancer activity .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Anticancer Activity :
- Protein Binding Studies :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Bromo-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide, and how do they influence its reactivity and characterization?
- Answer : The compound contains a bromine atom at the 4-position, a trifluoromethyl group at the 3-position, and a 2,2-difluoroethylamide moiety. These substituents significantly impact electronic properties:
- The bromine atom acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization .
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the benzamide core and influencing π-π stacking interactions in crystal structures .
- The 2,2-difluoroethyl group increases metabolic stability and lipophilicity, as fluorinated alkyl chains reduce basicity and resist oxidative degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- and NMR : Resolve proton environments and fluorine substituent interactions. For example, the trifluoromethyl group typically appears as a singlet near -63 ppm in NMR .
- Mass Spectrometry (EI or ESI) : Confirm molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) is critical for verifying isotopic patterns due to bromine (1:1 / ratio) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Mercury software ( ) can visualize packing motifs and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disorder in the 2,2-difluoroethyl group?
- Answer :
- Refinement Strategies : Apply SHELXL’s restraints (e.g., DFIX, ISOR) to model disordered fluorine atoms. Use TWIN commands if data suggest twinning .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .
- Case Study : Similar compounds (e.g., ) show that fluorine disorder can be modeled using partial occupancy or split positions .
Q. What synthetic strategies optimize yield and purity when introducing the 2,2-difluoroethylamide group?
- Answer :
- Coupling Reaction : React 4-bromo-3-(trifluoromethyl)benzoyl chloride with 2,2-difluoroethylamine in anhydrous acetonitrile under inert atmosphere. Use potassium carbonate as a base to neutralize HCl byproducts (yield: ~85% based on ) .
- Purification : Employ flash chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol/water to remove unreacted acyl chloride .
- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc). If side products form (e.g., N-alkylation), reduce temperature to 0°C .
Q. How does the difluoroethyl group influence the compound’s pharmacokinetics compared to non-fluorinated analogs?
- Answer :
- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation. Conduct in vitro microsomal assays (human liver microsomes) to compare half-life () with non-fluorinated analogs .
- Lipophilicity : Measure log (octanol/water partition coefficient) via shake-flask method. Fluorinated alkyl groups typically increase log by 0.5–1.0 units, enhancing membrane permeability .
- Case Study : In , a difluoroethyl group in kinase inhibitors improved oral bioavailability by 40% compared to ethyl analogs .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Focus on hydrophobic contacts with the trifluoromethyl group and halogen bonding via bromine .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of the difluoroethyl group in aqueous vs. hydrophobic environments .
- Validation : Compare predicted IC values with experimental enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Answer :
- Re-evaluate Force Fields : Fluorine parameters in molecular mechanics (e.g., CHARMM) may underestimate van der Waals radii. Switch to quantum mechanics/molecular mechanics (QM/MM) hybrid methods .
- Experimental Controls : Synthesize analogs (e.g., replacing Br with Cl or CF with CH) to isolate electronic vs. steric effects. highlights trifluoromethyl’s role in enhancing target affinity .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-hydrophobicity) with bioactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
